Isolobinine
Description
Isolobinine is a piperidine-type alkaloid primarily isolated from Lobelia species, including Lobelia inflata (Indian Tobacco) and Lobelia chinensis . It is recognized for its pharmacological properties, such as antitussive (cough-suppressing), sedative, and hypertensive effects . Studies highlight its role as a respiratory relaxant, particularly in alleviating asthma symptoms, and its emetic action at higher doses . Quantitative analyses using LC-ESI-MS/MS reveal its relatively low concentration in plant extracts (0.35 ± 0.05 µg/mg) compared to other alkaloids in the same species . Structurally, this compound belongs to the lobeline-derived alkaloid family, characterized by a piperidine core with aromatic substituents .
Properties
CAS No. |
530-12-1 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[(2S,6S)-6-(2-hydroxybutyl)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C18H25NO2/c1-3-17(20)12-15-10-7-11-16(19(15)2)13-18(21)14-8-5-4-6-9-14/h4-10,15-17,20H,3,11-13H2,1-2H3/t15-,16+,17?/m1/s1 |
InChI Key |
SEUNPTJHBYYPOX-GARXDOFDSA-N |
SMILES |
CCC(CC1C=CCC(N1C)CC(=O)C2=CC=CC=C2)O |
Isomeric SMILES |
CCC(C[C@H]1C=CC[C@H](N1C)CC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(CC1C=CCC(N1C)CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Lobeline
- Structure : Lobeline shares a piperidine backbone but includes a benzyl-phenethylamine moiety, enhancing its interaction with nicotinic acetylcholine receptors .
- Pharmacology : Unlike isolobinine, lobeline is a potent respiratory stimulant and analeptic, widely studied for treating drug addiction and neurodegenerative disorders .
- Concentration: Lobeline is the most abundant alkaloid in Lobelia (up to 1.18% total alkaloid content), whereas this compound is a minor constituent .
Lobelanidine
- Structure : Lobelanidine is a reduced derivative of lobeline, with a saturated ethylenic bond .
- Pharmacology : It exhibits neurotropic and musculotropic spasmolytic activity, contrasting with this compound’s hypertensive effects .
- Oxidation Products : Lobelanidine yields benzoic acid upon oxidation, whereas this compound produces scopolinic and acetic acids, reflecting structural differences .
Norlobelanine
- Structure: A demethylated analogue of lobeline, norlobelanine lacks the methyl group on the piperidine nitrogen .
- Pharmacology : It shows moderate antioxidant activity (2.73 ± 0.32 µg/mg in DPPH assays) compared to this compound’s weaker antioxidant profile .
Quantitative and Pharmacokinetic Comparison
Table 1 summarizes key alkaloids in Lobelia species, emphasizing this compound’s distinct profile:
Total alkaloid content in *Lobelia nicotianaefolia .
Mechanistic and Clinical Differences
- Respiratory Effects : this compound acts as a bronchial relaxant, while lobeline stimulates respiratory centers in the medulla .
- Neurotropic Activity : Lobelanidine has 1/10th the neurotropic potency of atropine, whereas this compound lacks significant spasmolytic activity .
- Toxicity : this compound’s emetic properties limit its therapeutic window compared to lobeline’s broader safety profile in controlled doses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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